Berberine tannate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

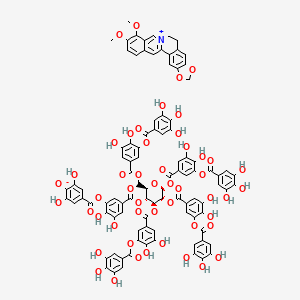

Berberine tannate is a compound formed by the combination of berberine, a natural isoquinoline alkaloid, and tannic acid. Berberine is known for its vibrant yellow color and is extracted from various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis . Tannic acid, on the other hand, is a polyphenolic compound found in various plants. The combination of these two compounds results in this compound, which exhibits enhanced bioavailability and stability compared to berberine alone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berberine tannate involves the reaction of berberine hydrochloride with tannic acid. A typical method includes dissolving berberine hydrochloride in purified water, adding an antioxidant such as sodium pyrosulfite, and then neutralizing the solution with sodium carbonate. Tannic acid is then added to the solution, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, the production process is optimized to reduce impurities and increase yield. This involves controlling the reaction temperature, using nitrogen to blow through the reaction system, and adding antioxidants like vitamin C to minimize the formation of unknown impurities .

Chemical Reactions Analysis

Types of Reactions: Berberine tannate undergoes various chemical reactions, including:

Oxidation: Berberine can be oxidized to form berberrubine.

Reduction: Berberine can be reduced to dihydroberberine, which has higher bioavailability.

Substitution: Berberine can undergo substitution reactions to form derivatives with different pharmacological properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various organic reagents can be used depending on the desired derivative

Major Products:

Oxidation: Berberrubine.

Reduction: Dihydroberberine.

Substitution: Various berberine derivatives with modified pharmacological properties

Scientific Research Applications

Berberine tannate is a compound with applications in pharmaceuticals, health supplements, and herbal formulations . It is derived from a combination with other chemicals, setting it apart from other berberine variants and contributing specific qualities .

Pharmaceutical Applications

Ulcerative Colitis Treatment

this compound is effective as a medicine for treating ulcerative colitis, with its therapeutic effect related to the partial drug level of the ulcer .

- A study showed that oral this compound colon enteric-coated capsules had a better therapeutic effect on ulcerative colitis .

- In a trial, 18 examples showed effectiveness with the this compound colon enteric coated capsule group, while 2 examples were ineffective. Comparatively, the oral Olsalazine group had 16 effective and 4 ineffective examples .

- No adverse reactions were observed in the this compound groups, whereas the oral Olsalazine group reported feeling sick in 3 examples, and 1 example had increased diarrhea .

Dosage

The application dose scope of this compound in medicine preparation for treating ulcerative colitis is 0.1-3g, with a preferred dose scope of 0.3-1.5g . The dosage unit is 0.05-1.0g, preferably 0.15-0.3g, and can be in the form of a tablet, capsule, granule, oral liquid, or colon release capsule, with the colon release capsule being the preferred form .

Antidiabetic Action

Berberine has antidiabetic properties and has been shown to mitigate insulin resistance and reduce alanine and aspartate transaminase levels in patients with type 2 diabetes mellitus (T2DM) . It also contributes to elevated levels of fasting and postprandial blood glucose and glycosylated hemoglobin while decreasing insulin resistance .

Health Supplement Applications

This compound's nutritional profile and compatibility with different formulations make it an attractive choice for health supplement manufacturers . It is used in products targeting digestive health and overall well-being .

Digestive Health

Berberine-containing plants have been traditionally used for treating digestive diseases . A systematic review demonstrated that berberine was generally effective in improving clinical cure rates and shortening the duration of diarrhea compared with control groups .

Other potential applications and properties

Berberine serves as a potent antioxidant, anti-inflammatory agent, and antimicrobial substance, making it valuable in combating various health conditions . It has a role in managing diabetes, improving lipid profiles, modulating immune responses, and supporting mental well-being, underscoring its varied therapeutic potential .

Other applications

Mechanism of Action

The mechanism of action of berberine tannate involves its interaction with various cellular enzymes and signaling pathways. It primarily works by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to improved insulin sensitivity, reduced lipid synthesis, and enhanced glucose uptake . This compound also influences other pathways, including the nuclear factor κB (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Berberine Hydrochloride: A more soluble form of berberine but with lower bioavailability compared to berberine tannate.

Berberine Sulphate: Another derivative of berberine with different solubility properties.

Dihydroberberine: A reduced form of berberine with higher bioavailability.

Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it more effective in various therapeutic applications. Its combination with tannic acid also reduces the bitterness of berberine, making it more palatable for oral administration .

Properties

Molecular Formula |

C96H69NO50 |

|---|---|

Molecular Weight |

2036.5 g/mol |

IUPAC Name |

4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |

InChI |

InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |

InChI Key |

ASLOQCPXFXCORP-HBNMXAOGSA-M |

Isomeric SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.